molecular formula C8H5Cl2NS B1415031 1,3-Dichloro-2-isothiocyanato-4-methylbenzene CAS No. 1036587-85-5

1,3-Dichloro-2-isothiocyanato-4-methylbenzene

Cat. No.: B1415031
CAS No.: 1036587-85-5
M. Wt: 218.1 g/mol
InChI Key: OFERGZYJXXNVDN-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-isothiocyanato-4-methylbenzene is an organic compound with the molecular formula C₈H₅Cl₂NS. It is a derivative of benzene, characterized by the presence of two chlorine atoms, an isothiocyanate group, and a methyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-isothiocyanato-4-methylbenzene can be synthesized through the reaction of 1,3-dichloro-2-aminomethylbenzene with thiophosgene. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane, under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-isothiocyanato-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1,3-Dichloro-2-isothiocyanato-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-isothiocyanato-4-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical reactions to form thiourea and other derivatives. The compound’s molecular targets include enzymes and proteins, where it can modify active sites and inhibit enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-isothiocyanato-4-ethylbenzene
  • 1,3-Dichloro-2-isothiocyanato-4-propylbenzene
  • 1,3-Dichloro-2-isothiocyanato-4-butylbenzene

Uniqueness

1,3-Dichloro-2-isothiocyanato-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine atoms and the isothiocyanate group makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives .

Biological Activity

1,3-Dichloro-2-isothiocyanato-4-methylbenzene, commonly known as chlorinated isothiocyanate, is a compound of significant interest in various fields of biological research. Its unique chemical structure contributes to diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₆Cl₂N₂S. Its structure features:

  • Two chlorine atoms at the 1 and 3 positions.
  • An isothiocyanate group (-N=C=S) at the 2 position.
  • A methyl group at the 4 position.

These substituents contribute to its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of isothiocyanates. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL

These results indicate that this compound may serve as a potential candidate for developing antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer effects of this compound. A study indicated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study:
In vitro tests revealed that treatment with this compound resulted in:

  • Cell viability reduction : Approximately 60% reduction in MCF-7 cells at a concentration of 100 µM after 24 hours.
  • Apoptotic markers : Increased expression of caspase-3 and PARP cleavage was observed, confirming its role in apoptosis induction.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups.

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)45

This suggests that this compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential.

The biological activity of this compound is believed to involve several mechanisms:

  • Nuclear Factor kappa B (NF-kB) Inhibition : The compound may inhibit NF-kB activation, leading to reduced expression of pro-inflammatory cytokines.
  • Reactive Oxygen Species (ROS) Modulation : It may induce oxidative stress in cancer cells, promoting apoptosis.
  • Enzyme Interaction : The isothiocyanate group can react with thiol groups in proteins, altering enzyme activity involved in cell signaling pathways.

Properties

IUPAC Name

1,3-dichloro-2-isothiocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-5-2-3-6(9)8(7(5)10)11-4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFERGZYJXXNVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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